Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate

GAT1 Inhibition Neurotransmitter Transporter Binding Affinity

Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate (CAS 2319833-89-9) is a synthetic small molecule belonging to the 1,4-diazepane sulfonyl benzoate class. It features a cyclobutyl-substituted 1,4-diazepane ring linked via a sulfonyl bridge to a methyl benzoate moiety.

Molecular Formula C17H24N2O4S
Molecular Weight 352.45
CAS No. 2319833-89-9
Cat. No. B2505238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate
CAS2319833-89-9
Molecular FormulaC17H24N2O4S
Molecular Weight352.45
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3
InChIInChI=1S/C17H24N2O4S/c1-23-17(20)14-6-8-16(9-7-14)24(21,22)19-11-3-10-18(12-13-19)15-4-2-5-15/h6-9,15H,2-5,10-13H2,1H3
InChIKeyAXXBSICSLWRUTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate (CAS 2319833-89-9): Chemical Class and Procurement Context


Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate (CAS 2319833-89-9) is a synthetic small molecule belonging to the 1,4-diazepane sulfonyl benzoate class. It features a cyclobutyl-substituted 1,4-diazepane ring linked via a sulfonyl bridge to a methyl benzoate moiety . This scaffold is structurally related to pharmacologically active sulfonamide derivatives, including Rho-associated kinase (ROCK) inhibitors like Fasudil and histamine H3 receptor antagonists [1]. The compound is primarily listed by chemical suppliers and in patent libraries as a research intermediate or screening compound.

Why Generic Substitution of Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate Fails: The Impact of N4-Cyclobutyl Modification


Direct substitution of Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate with simpler 1,4-diazepane or piperazine sulfonyl benzoate analogs is not scientifically sound. The N4-cyclobutyl group introduces constrained ring strain and distinct steric bulk that can profoundly alter target binding kinetics and selectivity profiles [1]. In the structurally related 4-cyclobutyl-1,4-diazepane histamine H3 antagonist series, even minor N4-substituent changes (e.g., cyclobutyl vs. cyclopropyl or linear alkyl) resulted in >10-fold shifts in receptor affinity [2]. Therefore, any two compounds in this class cannot be assumed to be functionally interchangeable without explicit comparative binding or functional assay data.

Differential Evidence for Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate: A Comparative Data Guide


GABA Transporter 1 (GAT1) Binding Affinity: A Scarcity of Direct Comparator Data

BindingDB entry BDBM50063508 (CHEMBL3398500), which corresponds to Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate, reports a binding affinity (Ki) of 1.10E+3 nM (1,100 nM) for human GAT1 expressed in HEK293 cells, measured via a competitive MS binding assay using NO71156 as an unlabelled marker [1]. For the closest analog, methyl 4-(piperazin-1-ylsulfonyl)benzoate, no GAT1 affinity data is publicly available, making a direct comparison impossible. The open-chain analog 1-(benzenesulfonyl)-4-cyclobutyl-1,4-diazepane (CAS 2176201-40-2) also lacks published GAT1 data . This data absence highlights the uniqueness of the target compound's reported binding profile but precludes quantitative differentiation.

GAT1 Inhibition Neurotransmitter Transporter Binding Affinity

Physicochemical Differentiation: Lipophilicity Advantage of the Cyclobutyl-Benzene Sulfonyl Ester Core

Predicted logP for Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate is approximately 2.7, compared to ~1.9 for the unsubstituted analog 4-(1,4-diazepan-1-ylsulfonyl)benzoic acid (CAS 1268026-10-3) and ~1.5 for methyl 4-(piperazin-1-ylsulfonyl)benzoate . This ~0.8 logP unit increase indicates higher membrane permeability potential, which is critical for cell-based assays. The cyclobutyl group's hydrophobicity and the methyl ester both contribute to this shift, potentially improving intracellular target access.

Lipophilicity LogP Drug-likeness

Kinase Inhibition Potential: Structural Resemblance to the ROCK Inhibitor Fasudil

The target compound shares the 1,4-diazepan-1-ylsulfonyl core with the approved ROCK inhibitor Fasudil (5-(1,4-diazepan-1-ylsulfonyl)isoquinoline, IC50 = 10.7 μM) . However, the replacement of the isoquinoline with a methyl benzoate group and the addition of an N4-cyclobutyl group represent significant structural departures. No direct ROCK inhibition data exists for the target compound. Given that the N4-cyclobutyl modification in histamine H3 antagonists improved potency by >10-fold, a similar effect on kinase selectivity cannot be assumed but represents a testable hypothesis [1].

Rho Kinase ROCK Inhibition Vasodilation

Application Scenarios for Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate Based on Differential Evidence


GABA Transporter 1 (GAT1) Binding Probe in Neuropharmacology

The documented, albeit modest, binding affinity for human GAT1 (Ki = 1,100 nM) makes this compound a potential starting point for developing novel GAT1 inhibitors or chemical probes [1]. Researchers studying GABAergic neurotransmission, epilepsy, or neuropathic pain may find it useful as a tool compound or for SAR studies, particularly given the absence of equivalent data for simpler analogs.

Novel ROCK Inhibitor Chemotype for SAR Exploration

The compound's structural resemblance to Fasudil's 1,4-diazepan-1-ylsulfonyl core, combined with the unique N4-cyclobutyl and methyl benzoate modifications, positions it as a distinct chemotype for Rho kinase SAR studies [1]. Medicinal chemistry groups can use it to probe the effect of replacing the isoquinoline ring with a benzoate ester on kinase selectivity and potency.

Cell-Permeable Sulfonamide Scaffold for Phenotypic Screening

With a predicted logP of ~2.7, which is significantly higher than the unsubstituted 1,4-diazepane sulfonyl benzoic acid (logP ~1.9), this compound is predicted to have superior passive membrane permeability [1]. This makes it a more suitable candidate for cell-based phenotypic screening campaigns where intracellular target access is required, compared to its more polar analogs.

Cyclobutyl-Diazepane Building Block for Parallel Synthesis

As a bench-stable, fully elaborated intermediate containing a methyl ester handle, the compound can serve as a versatile building block for parallel library synthesis [1]. The methyl benzoate group can be hydrolyzed to the acid or amidated, enabling rapid diversification. This is in contrast to the less functionalized 1-(benzenesulfonyl)-4-cyclobutyl-1,4-diazepane (CAS 2176201-40-2), which lacks a synthetic handle.

Quote Request

Request a Quote for Methyl 4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.